Butanol, chloro- (commonly referred to as 4-chloro-1-butanol) is an alkyl halide, classified under chlorinated alcohols. This compound is notable for its application as a genotoxic impurity in the synthesis of various active pharmaceutical ingredients. It is generated primarily through the reaction of tetrahydrofuran with hydrogen chloride, often in the presence of a catalyst . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature identifies it as 4-chloro-1-butanol, with the molecular formula C₄H₉ClO and a molecular weight of approximately 108.57 g/mol.
The synthesis of butanol, chloro- can be performed through several methods:
The molecular structure of butanol, chloro- features a four-carbon chain with a chlorine atom attached to the first carbon. Its structural formula can be represented as:
Key structural characteristics include:
Butanol, chloro- participates in various chemical reactions including:
The mechanism by which butanol, chloro- exerts its effects largely revolves around its role as an alkylating agent. In biological contexts, it can interact with nucleophilic sites on DNA or proteins, potentially leading to genotoxic effects. The alkylation process typically involves the formation of covalent bonds between the chlorine atom and nucleophilic centers within biomolecules, which may disrupt normal cellular functions and contribute to mutagenesis .
Butanol, chloro- exhibits several notable physical and chemical properties:
Butanol, chloro- has diverse applications primarily in:
The nomenclature of chlorobutanol reflects its structural features through several naming systems:
The terminology "chlorobutanol" itself represents a non-specific descriptor that could theoretically encompass various structural isomers differing in chlorine atom positioning. However, industrial and pharmacological contexts universally refer to the 1,1,1-trichloro derivative when using this trivial name. Regional pharmacopeial designations further demonstrate nomenclature variations:
Table 1: Pharmacopeial Nomenclature Standards for Chlorobutanol
Region/Standard | Recognized Name | Hydration State |
---|---|---|
European Pharmacopoeia | Chlorobutanol anhydrous/hemihydrate | Separate monographs |
United States NF | Chlorobutanol | Anhydrous or hemihydrate |
British Pharmacopoeia | Chlorobutanol Hemihydrate | Specified hemihydrate |
Japanese Pharmacopoeia | Not monographized | - |
The chemical trajectory of chlorobutanol began in 1881 when German chemist Conrad Willgerodt first synthesized the compound during investigations into halogenated acetone derivatives [1] [7]. Willgerodt's original methodology employed the reaction of chloroform with acetone under strongly alkaline conditions, establishing the foundational synthetic approach still utilized industrially. Despite this early discovery, structural characterization remained incomplete for decades. In 1906, Italian chemist Guido Bargellini conducted pivotal structural elucidation studies that corrected earlier misassignments [10]. Through rigorous analytical techniques including functional group analysis and derivatization studies, Bargellini demonstrated the molecule contained a carboxylic acid functionality rather than the previously assumed ketone structure, leading to the accurate identification as α-phenoxyisobutyric acid in phenol-containing reactions [10].
The industrial production era commenced when Parke-Davis introduced chlorobutanol as Chloretone™ in 1910, initially marketing it as a sedative-hypnotic agent. Pharmaceutical applications expanded significantly throughout the early 20th century, with its preservative properties becoming pharmacologically exploited by the 1930s [7]. Manufacturing scale-up was facilitated by process optimization reported in 1959 by Ho and Wang, who detailed purification methodologies involving recrystallization or sublimation techniques to obtain pharmaceutical-grade material [1].
Chlorobutanol exemplifies structural specificity within the broader class of chlorinated butanols. The carbon skeleton permits several isomeric forms:
The commercial and pharmacologically relevant isomer is exclusively 1,1,1-trichloro-2-methylpropan-2-ol, featuring a tertiary alcohol group adjacent to a neopentyl-structured carbon bearing three chlorine atoms. This configuration creates significant steric hindrance around both functional groups. The molecule exhibits no stereoisomerism (chirality) due to the absence of asymmetric carbon atoms and the symmetrical trichloromethyl group [4] [6]. The structural rigidity contributes to distinctive chemical behavior, including resistance to nucleophilic substitution at the trichloromethyl carbon and enhanced thermal lability compared to unchlorinated tertiary alcohols.
Table 2: Structural Characteristics of Chlorobutanol Isomers
Isomer Type | Example Compound | Key Structural Difference |
---|---|---|
Constitutional (Position) | 1,1,2-Trichloro-2-methylpropanol | Chlorine atom migration to C2 position |
Constitutional (Chain) | 1,1,1-Trichloro-2-butanol | Extended carbon chain (C4) |
Functional | Methyl 2,2-dichloro-2-methylacetate | Ester functionality replacing hydroxyl |
Stereoisomer | Not applicable | No chiral centers present |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0